molecular formula C24H24N4O B611514 Inhibidor de FASN 1 CAS No. 1533438-83-3

Inhibidor de FASN 1

Número de catálogo: B611514
Número CAS: 1533438-83-3
Peso molecular: 384.483
Clave InChI: ICDQFUFDAFKCAX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

TVB-3166 es un inhibidor potente y selectivo de la sintasa de ácidos grasos, una enzima que juega un papel crucial en la síntesis de ácidos grasos. La sintasa de ácidos grasos se sobreexpresa en muchos tipos de células cancerosas, lo que la convierte en un objetivo prometedor para la terapia contra el cáncer. TVB-3166 ha mostrado propiedades anticancerígenas significativas, particularmente en la inhibición del crecimiento de varias líneas celulares cancerosas y xenotrasplantes tumorales .

Aplicaciones Científicas De Investigación

Anticancer Applications

Mechanism of Action
TVB-3166 inhibits FASN, leading to reduced cell viability and proliferation in cancer cell lines. The inhibition of FASN has been shown to induce apoptosis and alter lipid metabolism, which is critical for cancer cell survival.

Case Studies

  • Oral Squamous Cell Carcinoma (OSCC)
    • A study demonstrated that TVB-3166 significantly reduced cell viability and proliferation in OSCC cell lines SCC-9 ZsG and its metastatic variant LN-1A. The compound induced cell cycle arrest and apoptosis while promoting increased adhesion to myogel .
  • Breast and Prostate Cancer
    • Research indicated that TVB-3166 caused an increase in apoptosis in breast and prostate cancer cell lines without affecting non-cancer cells. This selectivity suggests a potential therapeutic window for treating these cancers .
  • Colorectal Cancer (CRC)
    • In patient-derived xenograft models, TVB-3166 was evaluated for its effects on CRC growth. The study found that high levels of FASN expression correlated with increased sensitivity to TVB inhibitors, indicating its potential as a targeted therapy for CRC .

Antiviral Applications

Mechanism of Action
TVB-3166's inhibition of FASN also extends to viral infections. By disrupting lipid metabolism, it limits the replication and spread of certain viruses.

Case Studies

  • Respiratory Syncytial Virus (RSV)
    • In vitro studies showed that TVB-3166 reduced RSV spread by 20-fold compared to control groups. The compound restricted viral infection to single cells and decreased RSV protein levels significantly .
  • SARS-CoV-2
    • Recent findings indicate that TVB-3166 inhibits the S-acylation of spike proteins in SARS-CoV-2, which is essential for viral entry into host cells. This inhibition attenuated the ability of the virus to spread in vitro, suggesting a novel antiviral mechanism .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
Cancer Therapy Inhibition of FASN leading to apoptosisSignificant reduction in viability and proliferation in OSCC, breast, prostate, and CRC models .
Antiviral Treatment Disruption of lipid metabolismReduced spread of RSV by 20-fold; inhibited S-acylation of SARS-CoV-2 spike proteins .

Mecanismo De Acción

El mecanismo de acción de TVB-3166 implica la inhibición de la sintasa de ácidos grasos, una enzima responsable de la síntesis de ácidos grasos de cadena larga. Al unirse al sitio activo de la enzima, TVB-3166 evita la conversión de acetil-coenzima A y malonil-coenzima A en ácido palmítico. Esta inhibición altera el metabolismo lipídico en las células cancerosas, lo que lleva a la apoptosis y la reducción de la proliferación celular. El compuesto también afecta varias vías de señalización, incluidas las involucradas en la regulación del ciclo celular y la apoptosis .

Análisis Bioquímico

Biochemical Properties

FASN inhibitor 1 plays a crucial role in biochemical reactions by targeting and inhibiting the activity of fatty acid synthase. This enzyme is responsible for the synthesis of palmitate from acetyl-coenzyme A (CoA) and malonyl-CoA. FASN inhibitor 1 interacts with several biomolecules, including enzymes and proteins involved in lipid metabolism. For instance, it has been shown to inhibit the activity of the ketosynthase (KS) domain of FASN, leading to a reduction in fatty acid synthesis . Additionally, FASN inhibitor 1 affects the activity of enzymes such as acetyl-CoA carboxylase (ACC) and malonyl-CoA decarboxylase (MCD), which are upstream regulators of FASN .

Cellular Effects

Molecular Mechanism

The molecular mechanism of FASN inhibitor 1 involves its binding to the active site of the FASN enzyme, specifically the ketosynthase domain . This binding inhibits the enzyme’s activity, leading to a decrease in the synthesis of palmitate and other long-chain fatty acids. Additionally, FASN inhibitor 1 induces a redox imbalance by affecting the NADPH-dependent reduction reactions catalyzed by FASN . This redox imbalance contributes to the induction of apoptosis in cancer cells. Moreover, FASN inhibitor 1 modulates the expression of pro-apoptotic proteins such as BIM, PUMA, and NOXA, further promoting cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of FASN inhibitor 1 have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to FASN inhibitor 1 leads to sustained inhibition of fatty acid synthesis and persistent effects on cellular functions . In in vitro studies, FASN inhibitor 1 has been shown to maintain its inhibitory effects on FASN activity and cell proliferation for several days . In in vivo studies, the compound has demonstrated prolonged efficacy in reducing tumor growth and modulating metabolic pathways .

Dosage Effects in Animal Models

The effects of FASN inhibitor 1 vary with different dosages in animal models. At low doses, the compound effectively inhibits FASN activity and reduces fatty acid synthesis without causing significant toxicity . At higher doses, FASN inhibitor 1 has been associated with adverse effects such as weight loss and hepatotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve significant inhibition of FASN activity and therapeutic effects . In preclinical models of non-alcoholic steatohepatitis (NASH), FASN inhibitor 1 has shown dose-dependent reductions in liver fat content and fibrosis .

Metabolic Pathways

FASN inhibitor 1 is involved in several metabolic pathways, primarily those related to lipid metabolism. By inhibiting FASN, the compound disrupts the de novo synthesis of fatty acids, leading to a decrease in the levels of palmitate and other long-chain fatty acids . This inhibition affects metabolic flux through pathways such as the tricarboxylic acid (TCA) cycle and glycolysis . Additionally, FASN inhibitor 1 modulates the activity of enzymes involved in glucose metabolism, such as hexokinase and pyruvate kinase . These effects contribute to alterations in cellular energy balance and metabolic homeostasis.

Transport and Distribution

FASN inhibitor 1 is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, FASN inhibitor 1 accumulates in specific subcellular compartments, such as the cytoplasm and endoplasmic reticulum . This localization is critical for its inhibitory effects on FASN activity and subsequent disruption of fatty acid synthesis. Additionally, FASN inhibitor 1 has been shown to affect the distribution of other lipids and proteins within the cell, further influencing cellular functions .

Subcellular Localization

The subcellular localization of FASN inhibitor 1 plays a crucial role in its activity and function. The compound predominantly localizes to the cytoplasm, where it interacts with FASN and other enzymes involved in lipid metabolism . Additionally, FASN inhibitor 1 has been observed to accumulate in the endoplasmic reticulum, where it induces endoplasmic reticulum stress and modulates protein folding and degradation pathways. This subcellular localization is essential for the compound’s ability to inhibit FASN activity and exert its effects on cellular metabolism and function.

Métodos De Preparación

La síntesis de TVB-3166 implica varios pasos, incluida la preparación de intermediarios clave y su posterior acoplamiento en condiciones de reacción específicas. Las rutas sintéticas detalladas y los métodos de producción industrial son propiedad y no se divulgan completamente en el dominio público. se sabe que la síntesis implica el uso de técnicas avanzadas de química orgánica y condiciones de reacción estrictas para garantizar la pureza y la eficacia del producto final .

Análisis De Reacciones Químicas

TVB-3166 principalmente experimenta reacciones relacionadas con su función como inhibidor de la sintasa de ácidos grasos. Interactúa con el sitio activo de la enzima, lo que lleva a la inhibición de la síntesis de ácidos grasos. El compuesto no experimenta reacciones significativas de oxidación, reducción o sustitución en condiciones fisiológicas. El producto principal formado a partir de su interacción con la sintasa de ácidos grasos es la inhibición de la actividad de la enzima, lo que lleva a una reducción de la síntesis de ácidos grasos en las células cancerosas .

Comparación Con Compuestos Similares

TVB-3166 es parte de una clase de inhibidores de la sintasa de ácidos grasos que incluye compuestos como TVB-2640, TVB-3664 y orlistat. En comparación con estos compuestos, TVB-3166 ha mostrado una citotoxicidad y selectividad superiores en modelos preclínicos de cáncer. Ha demostrado fuertes efectos antitumorales y un perfil de seguridad favorable. La estructura única de TVB-3166 le permite inhibir eficazmente la sintasa de ácidos grasos sin efectos significativos fuera del objetivo, lo que lo convierte en un candidato prometedor para su posterior desarrollo en la terapia contra el cáncer .

Actividad Biológica

TVB-3166 is a potent, reversible, and selective inhibitor of fatty acid synthase (FASN), a key enzyme involved in de novo lipogenesis, which is often upregulated in various cancers. This article explores the biological activity of TVB-3166, focusing on its anti-tumor effects, mechanisms of action, and potential clinical applications based on diverse research findings.

TVB-3166 operates primarily by inhibiting FASN, leading to reduced fatty acid synthesis. This inhibition triggers multiple downstream effects:

  • Induction of Apoptosis : TVB-3166 has been shown to selectively induce apoptosis in tumor cells without significantly affecting normal cells. This selectivity is crucial for minimizing side effects in cancer therapy .
  • Impact on Oncogenic Pathways : The compound disrupts critical signaling pathways such as PI3K–AKT–mTOR and β-catenin, both of which are vital for tumor cell growth and survival. This disruption further contributes to the anti-tumor efficacy observed in various cancer models .

In Vitro Studies

In vitro studies have demonstrated that TVB-3166 exhibits significant anti-tumor activity across various cancer cell lines. For example:

  • Colorectal Cancer (CRC) : A panel of 13 CRC cell lines treated with TVB-3166 showed a wide range of sensitivity, with some lines exhibiting substantial reductions in cell viability. Notably, high levels of FASN expression correlated with increased sensitivity to the inhibitor .
  • Non-Small Cell Lung Cancer (NSCLC) : In patient-derived xenograft (PDX) models of NSCLC, TVB-3166 treatment resulted in decreased tumor growth and alterations in lipid metabolism associated with sensitivity to FASN inhibition .

In Vivo Studies

TVB-3166 has also been evaluated in vivo using xenograft models:

  • Xenograft Tumor Growth : Administration of TVB-3166 resulted in dose-dependent inhibition of tumor growth in mouse models. The compound was well-tolerated at effective doses, indicating its potential for clinical use .

Case Studies

  • Breast Cancer : In triple-negative breast cancer (TNBC) models, TVB-3166 was found to significantly reduce tumor cell motility and invasion. It also demonstrated enhanced efficacy when combined with other chemotherapeutic agents .
  • Respiratory Syncytial Virus (RSV) : Beyond its anti-cancer properties, TVB-3166 exhibited antiviral activity against RSV by reducing viral spread and intracellular levels of viral proteins in infected cells. This suggests a broader therapeutic potential for the compound beyond oncology .

Data Table: Summary of Biological Activity

Study Type Cancer Type Key Findings Reference
In VitroColorectal CancerInduces apoptosis; varied sensitivity among cell lines
In VitroNon-Small Cell Lung CancerDecreases viability; alters lipid metabolism
In VivoVarious TumorsDose-dependent inhibition of tumor growth; well-tolerated
Case StudyTriple-Negative Breast CancerReduces motility/invasion; synergistic effects with other drugs
Case StudyRespiratory Syncytial VirusReduces viral spread; potential antiviral applications

Clinical Implications

The promising preclinical data suggest that TVB-3166 could be an effective therapeutic option for various cancers characterized by high FASN expression. Ongoing clinical trials are necessary to further evaluate its safety and efficacy in human subjects, particularly in solid tumors such as breast and colorectal cancers.

Propiedades

IUPAC Name

4-[1-[5-(4,5-dimethyl-1H-pyrazol-3-yl)-2,4-dimethylbenzoyl]azetidin-3-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O/c1-14-9-15(2)22(10-21(14)23-16(3)17(4)26-27-23)24(29)28-12-20(13-28)19-7-5-18(11-25)6-8-19/h5-10,20H,12-13H2,1-4H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDQFUFDAFKCAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2=NNC(=C2C)C)C(=O)N3CC(C3)C4=CC=C(C=C4)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TVB-3166
Reactant of Route 2
TVB-3166
Reactant of Route 3
TVB-3166
Reactant of Route 4
Reactant of Route 4
TVB-3166
Reactant of Route 5
TVB-3166
Reactant of Route 6
TVB-3166

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.